HIF-2alpha-IN-2

HIF-2α inhibition scintillation proximity assay potency comparison

HIF-2alpha-IN-2 (CAS 1672666-82-8) is a synthetic small-molecule antagonist of the hypoxia-inducible factor 2 alpha (HIF-2α) transcription factor, originating as Compound 232 from patent WO2015035223A1. It inhibits HIF-2α with an IC₅₀ of 16 nM in a scintillation proximity assay (SPA), acting by disrupting the HIF-2α/ARNT heterodimerization required for transcriptional activity.

Molecular Formula C17H13F2NO4S
Molecular Weight 365.35
CAS No. 1672666-82-8
Cat. No. B2443527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-2alpha-IN-2
CAS1672666-82-8
Molecular FormulaC17H13F2NO4S
Molecular Weight365.35
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O
InChIInChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3
InChIKeyGTHLUQQEKIJSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HIF-2alpha-IN-2 (CAS 1672666-82-8): A 16 nM HIF-2α Antagonist for Targeted Procurement


HIF-2alpha-IN-2 (CAS 1672666-82-8) is a synthetic small-molecule antagonist of the hypoxia-inducible factor 2 alpha (HIF-2α) transcription factor, originating as Compound 232 from patent WO2015035223A1 . It inhibits HIF-2α with an IC₅₀ of 16 nM in a scintillation proximity assay (SPA), acting by disrupting the HIF-2α/ARNT heterodimerization required for transcriptional activity [1]. With a molecular formula of C₁₇H₁₃F₂NO₄S and a molecular weight of 365.35 g/mol, this aryl-ether scaffold compound serves as a well-characterized chemical probe for HIF-2α pathway interrogation and a benchmark reference within the Peloton Therapeutics HIF-2α inhibitor series [1].

Why HIF-2alpha-IN-2 Cannot Be Replaced Arbitrarily with PT2399 or Belzutifan


Despite sharing a common HIF-2α target, chemically distinct HIF-2α inhibitors exhibit divergent binding modes, selectivity fingerprints, and physicochemical properties that preclude simple one-to-one substitution in experimental protocols. HIF-2alpha-IN-2 features an aryl-ether scaffold with a methanesulfonyl substituent (C₁₇H₁₃F₂NO₄S) , whereas PT2399 is a pentafluoro-substituted difluoromethylsulfonyl indanol (C₁₇H₁₀F₅NO₄S) , and Belzutifan (PT2977) is an orally optimized second-generation inhibitor with distinct pharmacokinetic properties [1]. These structural differences translate into measurable variations in potency, solubility, and selectivity—parameters that critically influence assay design, SAR interpretation, and experimental reproducibility. The quantitative evidence below establishes exactly where HIF-2alpha-IN-2 differentiates from its closest analogs, enabling informed procurement decisions.

HIF-2alpha-IN-2: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


SPA IC₅₀: HIF-2alpha-IN-2 (16 nM) vs. HIF-2α-IN-1 (<500 nM) — A >30-Fold Potency Differential

In the same scintillation proximity assay (SPA) format used for primary HIF-2α inhibitor screening, HIF-2alpha-IN-2 exhibits an IC₅₀ of 16 nM, whereas the structurally related probe HIF-2α-IN-1 yields an IC₅₀ of <500 nM under equivalent conditions [1]. This represents a >31-fold improvement in target engagement potency, establishing HIF-2alpha-IN-2 as the substantially more sensitive reagent for detecting HIF-2α binding events and for use in low-concentration pharmacological studies.

HIF-2α inhibition scintillation proximity assay potency comparison chemical probe

Structural Scaffold Class: Aryl-Ether (HIF-2alpha-IN-2) vs. Pentafluoro-Difluoromethylsulfonyl Indanol (PT2399)

HIF-2alpha-IN-2 belongs to the aryl-ether chemical series defined in WO2015035223A1, characterized by a methanesulfonyl-substituted indanol core (C₁₇H₁₃F₂NO₄S) . In contrast, PT2399 represents a distinct scaffold class featuring a pentafluoro-substituted difluoromethylsulfonyl indanol core (C₁₇H₁₀F₅NO₄S) . This scaffold divergence has implications for binding kinetics, off-target profiles, and intellectual property positioning—the aryl-ether series defines a separate chemical space that is not directly interchangeable with the pentafluoro series in SAR campaigns.

scaffold hopping structure-activity relationship chemical series differentiation HIF-2α antagonist

HIF-2α Selectivity: Class-Level Evidence from the Peloton Therapeutics Patent Series

While no published head-to-head selectivity panel exists specifically for HIF-2alpha-IN-2, the WO2015035223A1 patent from which it originates explicitly claims compounds that preferentially inhibit HIF-2α activity over HIF-1α [1]. By contrast, PT2399 has been directly demonstrated to selectively dissociate HIF-2 but not HIF-1 complexes, and to suppress HIF-2 target genes (VEGF, SERPINE1, IGFBP3, CCND1) without affecting HIF-1 targets (CA9, PGK1, LDHA) in ccRCC cells [2]. HIF-2alpha-IN-2, as an earlier-generation probe from the same discovery program, is positioned within this HIF-2α-selective pharmacological class. Users requiring experimentally confirmed selectivity data should cross-reference with PT2399 studies, with the understanding that HIF-2alpha-IN-2's selectivity profile has not been independently validated to the same depth.

HIF-2α selectivity HIF-1α counter-screening transcription factor selectivity chemical probe validation

DMSO Solubility: HIF-2alpha-IN-2 (100 mg/mL) vs. PT2399 (81 mg/mL) — A 23% Advantage in Stock Solution Preparation

HIF-2alpha-IN-2 demonstrates a DMSO solubility of approximately 100 mg/mL (~274 mM), enabling the preparation of concentrated stock solutions for in vitro assays . In comparison, PT2399 shows a lower DMSO solubility of 81 mg/mL (~193 mM) [1]. This 23% higher solubility (by mass concentration) for HIF-2alpha-IN-2 facilitates the generation of higher-concentration working stocks, reducing the volume of DMSO introduced into cell-based assays and minimizing solvent-associated cytotoxicity.

solubility formulation stock solution in vitro assay preparation

HIF-2alpha-IN-2: Evidence-Backed Application Scenarios for Research Procurement


Biochemical Assay Development for HIF-2α SPA-Based Screening

With a validated SPA IC₅₀ of 16 nM , HIF-2alpha-IN-2 serves as a positive control and reference inhibitor for developing and validating scintillation proximity assays targeting the HIF-2α PAS-B domain. Its >31-fold potency advantage over HIF-2α-IN-1 [1] makes it the preferred standard for assay sensitivity calibration and Z'-factor determination in high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Studies in the Aryl-Ether HIF-2α Inhibitor Series

As Compound 232 of patent WO2015035223A1 , HIF-2alpha-IN-2 provides a defined anchor point for SAR expansion within the aryl-ether chemical series. Its distinct C₁₇H₁₃F₂NO₄S scaffold, featuring a methanesulfonyl indanol core, enables medicinal chemistry teams to explore substitution vectors (e.g., fluorine position, sulfone modification) that are inaccessible with the pentafluoro scaffold of PT2399 , thereby diversifying intellectual property space.

Chemical Probe for HIF-2α vs. HIF-1α Pathway Deconvolution Studies

Derived from the Peloton Therapeutics HIF-2α-selective inhibitor program , HIF-2alpha-IN-2 can be deployed alongside structurally orthogonal probes (e.g., PT2399) to distinguish HIF-2α-dependent transcriptional responses from HIF-1α-mediated effects. While PT2399 has been rigorously characterized for HIF-2α selectivity [2], HIF-2alpha-IN-2 offers a complementary chemical scaffold to control for scaffold-specific off-target effects in pathway deconvolution experiments.

Reference Standard for Patent-Derived Compound Identity and Purity Verification

As a well-defined compound from patent WO2015035223A1 with a specific CAS number (1672666-82-8) and chemical identity (C₁₇H₁₃F₂NO₄S) , HIF-2alpha-IN-2 serves as a reference standard for analytical chemistry laboratories engaged in verifying the identity, purity, and structural integrity of patent-derived HIF-2α inhibitors during procurement and quality control processes.

Quote Request

Request a Quote for HIF-2alpha-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.